Cas no 2229169-79-1 (3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol is a structurally unique cyclobutane derivative featuring both aminomethyl and thiazole substituents. Its rigid cyclobutane core, combined with the polar hydroxyl and amine functional groups, enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the 2-methylthiazole moiety may contribute to improved binding affinity in biologically active compounds, while the aminomethyl group offers a handle for further derivatization. This compound’s balanced hydrophilicity and molecular complexity make it valuable for designing novel pharmacophores or probing structure-activity relationships in targeted therapeutic applications.
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol structure
2229169-79-1 structure
Product name:3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
CAS No:2229169-79-1
MF:C9H14N2OS
Molecular Weight:198.285260677338
CID:5943552
PubChem ID:165671398

3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
    • 2229169-79-1
    • EN300-1749621
    • インチ: 1S/C9H14N2OS/c1-6-11-4-8(13-6)9(5-10)2-7(12)3-9/h4,7,12H,2-3,5,10H2,1H3
    • InChIKey: RJBYIFOBVNYHSX-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1C1(CN)CC(C1)O

計算された属性

  • 精确分子量: 198.08268425g/mol
  • 同位素质量: 198.08268425g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.4Ų
  • XLogP3: 0.4

3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1749621-1.0g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
1g
$1485.0 2023-06-03
Enamine
EN300-1749621-0.5g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
0.5g
$1426.0 2023-09-20
Enamine
EN300-1749621-0.1g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
0.1g
$1307.0 2023-09-20
Enamine
EN300-1749621-10.0g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
10g
$6390.0 2023-06-03
Enamine
EN300-1749621-0.05g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
0.05g
$1247.0 2023-09-20
Enamine
EN300-1749621-1g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
1g
$1485.0 2023-09-20
Enamine
EN300-1749621-10g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
10g
$6390.0 2023-09-20
Enamine
EN300-1749621-5.0g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
5g
$4309.0 2023-06-03
Enamine
EN300-1749621-0.25g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
0.25g
$1366.0 2023-09-20
Enamine
EN300-1749621-2.5g
3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol
2229169-79-1
2.5g
$2912.0 2023-09-20

3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol 関連文献

3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-olに関する追加情報

Comprehensive Overview of 3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol (CAS No. 2229169-79-1)

3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol (CAS 2229169-79-1) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This cyclobutane derivative features both an aminomethyl group and a 2-methyl-1,3-thiazol-5-yl moiety, making it a versatile building block for drug discovery. Its molecular formula C9H14N2OS combines nitrogen, oxygen, and sulfur heteroatoms in a compact ring system, offering interesting possibilities for hydrogen bonding and molecular interactions.

The compound's cyclobutan-1-ol core provides structural rigidity while maintaining synthetic flexibility, a characteristic highly valued in medicinal chemistry. Recent studies suggest potential applications in developing kinase inhibitors and modulators of protein-protein interactions. Researchers are particularly interested in how the thiazole ring's electronic properties influence the molecule's biological activity, especially in targeting neurological disorders and metabolic diseases - two of the most searched therapeutic areas in pharmaceutical databases.

From a synthetic chemistry perspective, 3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol presents fascinating challenges and opportunities. The presence of both amino and hydroxyl functional groups allows for diverse derivatization strategies, addressing common search queries about "multifunctional heterocyclic building blocks." The compound's stability under physiological conditions makes it suitable for further pharmacological evaluation, as evidenced by increasing patent filings mentioning this structural motif since 2020.

Analytical characterization of CAS 2229169-79-1 typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray crystallography - methods frequently searched by quality control professionals. The compound's chiral center at the cyclobutane ring raises important questions about stereoselective synthesis, a hot topic in current organic chemistry forums. Pharmaceutical companies are exploring its potential as a precursor for novel drug candidates, particularly in areas addressing unmet medical needs.

The unique combination of thiazole and aminomethyl functionalities in 3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol offers distinct advantages in molecular design. Computational chemistry studies reveal favorable binding properties with various biological targets, explaining the growing number of research papers citing this compound. Its balanced lipophilicity and polarity parameters make it particularly interesting for CNS drug development, a field receiving increasing attention in scientific literature and conference presentations.

Safety evaluations of 2229169-79-1 indicate good stability under standard laboratory conditions, though proper handling procedures should always be followed. The compound's physicochemical properties, including solubility and melting point characteristics, have become frequent search terms among formulation scientists. Recent advances in green chemistry have also explored more sustainable synthetic routes to this molecule, aligning with the pharmaceutical industry's growing emphasis on environmentally friendly processes.

Market analysis shows steadily growing demand for 3-(aminomethyl)-3-(2-methyl-1,3-thiazol-5-yl)cyclobutan-1-ol among contract research organizations and academic institutions. The compound's appearance in several high-profile medicinal chemistry publications has driven commercial interest, with suppliers reporting increased inquiries about availability and pricing. Its structural features continue to inspire novel drug design approaches, particularly in addressing challenging biological targets that resist conventional small molecule intervention.

Future research directions for CAS 2229169-79-1 likely include expanded structure-activity relationship studies and exploration of its potential in combination therapies. The scientific community's interest in this compound reflects broader trends toward structurally innovative pharmacophores, as evidenced by conference proceedings and grant funding patterns. With its unique combination of functional groups and ring systems, this molecule remains at the forefront of contemporary drug discovery efforts.

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